molecular formula C8H5Br B014332 1-Bromo-4-ethynylbenzene CAS No. 766-96-1

1-Bromo-4-ethynylbenzene

Cat. No. B014332
CAS RN: 766-96-1
M. Wt: 181.03 g/mol
InChI Key: LTLVZQZDXQWLHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-4-ethynylbenzene and its derivatives has been reported through various methodologies, highlighting the diversity and adaptability of synthetic routes. One approach involves the use of nickel(0) complexes for the synthesis of dibenzopentalenes starting from 1-bromo-2-ethynylbenzenes, demonstrating the formation of C-C bonds in a single process (Kawase et al., 2009). Another study presents the synthesis of 1,4-diethynylbenzene derivatives, showing the importance of substituents on thermal stability and optical properties, which could be extended to the synthesis and functionalization of 1-Bromo-4-ethynylbenzene (Khan et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-ethynylbenzene and its analogs has been characterized by various analytical techniques, providing insights into their structural configurations. Investigations into the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes via X-ray diffraction have revealed insights into their substituent interchangeability without significant changes in average solid-state structures (Robinson et al., 1998).

Chemical Reactions and Properties

1-Bromo-4-ethynylbenzene undergoes various chemical reactions, highlighting its reactivity and functional utility in organic synthesis. For example, its application in the synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings illustrates its versatility as a reactant (Hassaneen et al., 2015).

Physical Properties Analysis

The physical properties of 1-Bromo-4-ethynylbenzene, such as melting point, boiling point, and solubility, are crucial for its handling and application in various reactions. However, specific studies focusing on these properties were not identified in the provided literature, suggesting a gap in the current research.

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-ethynylbenzene, including its reactivity with different reagents and conditions, play a significant role in its application in synthesis. The compound's ability to participate in palladium-catalyzed coupling reactions, such as Sonogashira coupling, is a notable aspect of its chemical behavior, facilitating the construction of complex organic molecules (Hassaneen et al., 2015).

Scientific Research Applications

  • Organosilicon Electronic Devices and Sensors : A study by Kellar et al. (2009) highlighted the potential of organosilicon electronic devices and sensors. They synthesized 1-bromo-4-ethynylbenzene and reacted it with a hydrogen-passivated Si(111) surface, showcasing its utility in the development of these devices (Kellar et al., 2009).

  • Medicinal and Pharmaceutical Agents : Xuan et al. (2010) reported that 1-Bromo-2,4-dinitrobenzene, synthesized with high yield and purity from compounds including 1-bromo-4-ethynylbenzene, is useful for creating medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

  • Synthesis of Dibenzopentalene : Kawase et al. (2009) developed a method for synthesizing dibenzopentalene from 2-bromo-1-ethynylbenzenes using nickel(0) complexes, a process that can be applied to create various functionalized dibenzopentalenes with consistent electronic properties (Kawase et al., 2009).

  • Le Chatelier Principle in Crystals : A study by Dziubek et al. (2007) found that elevated pressure in ethynylbenzene leads to nearly isostructural polymorphs with crystals frozen by cooling, demonstrating the Le Chatelier principle at a microscopic level (Dziubek et al., 2007).

  • Ring Halogenations of Polyalkylbenzenes : Research by Bovonsombat and Mcnelis (1993) showed that N-Halosuccinimide and acidic catalysts effectively ring halogenate polyalkylbenzenes, resulting in compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

  • Catalytic Reactions : Meinders, Prak, and Challa (1977) found that copper-complexes of 2-phenylpyridine and a polymeric pyridine derivative can catalyze the oxidative dimerization of ethynylbenzene, showing its potential in catalytic reactions (Meinders et al., 1977).

Safety And Hazards

1-Bromo-4-ethynylbenzene is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLVZQZDXQWLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227419
Record name Benzene, 1-bromo-4-ethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethynylbenzene

CAS RN

766-96-1
Record name Benzene, 1-bromo-4-ethynyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-ethynylbenzene
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Synthesis routes and methods I

Procedure details

Initially, 4-bromoacetophenone (3) can be treated with powdered phosphorous pentachloride to produce 1-(4-bromophenyl)-1-chloroethylene (4). Compound 4 was then treated with potassium hydroxide to produce 4-bromophenylacetylene (5) at a 60% yield. Treatment of compound 5 with ethyl magnesium bromide was followed by reaction with chlorotrimethylsilane. The resulting product (4-bromophenylethynyl) trimethylsilane (6) was recovered with a 90% yield. Compound 6 was then treated with ethyl magnesium bromide, followed by reaction with carbon dioxide to produce (4-carboxyphenylethynyl) trimethylsilane (7) in 89% yield. Compound 7 was then deprotected using KOH in methanol to form 4-ethynylbenzoic acid (8) in 96% yield. Compound 8 is a useful building block for forming a variety of molecular switches in accordance with the present invention, and was used in forming molecular switches of the following examples.
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Synthesis routes and methods II

Procedure details

To a solution of zinc bromide (9.0 g, 40 mmol) in anhydrous THF (100 mL) at room temperature under a nitrogen atmosphere was added a solution of ethynyl magnesium bromide (0.5 M in THF, 60 mL, 30 mmol). After 5 minutes 4-bromo-iodobenzene was added (5.64 g, 20 mmol) followed by tetrakis triphenyl phosphine palladium (0) (1.15 g, 1.0 mmol). The reaction was stirred at room temperature for 18 hours. The reaction mixture was poured into brine and extracted with ether (4×100 mL). The ether layer was washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography with hexanes to give the title compound as a yellow solid. 1H NMR (CDCl3, 500 MHz): δ 7.51 (d, J=8.5 Hz, 2H), 7.4 (d, J=8.5 Hz, 1H), 3.16 (s, 1H).
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tetrakis triphenyl phosphine palladium (0)
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1.15 g
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brine
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60 mL
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100 mL
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9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
YH Chiang, YF Liu, ZJ You, YX Liu… - Journal of the …, 2022 - Wiley Online Library
… , bonding structures, and reaction pathways of 1-bromo-4-ethynylbenzene (BrC 6 H 4 C ≡ CH, … At 370 K, dissociation of both the C-Br and CC-H bonds of 1-bromo-4-ethynylbenzene …
HM Hassaneen, KM Dawood, MSM Ahmed… - 2015 - pdfs.semanticscholar.org
… II) (1 mol%) and CuI (2 mol%) in toluene/water mixed solvent (1/1, v/v) in the presence of triethylamine under argon furnished the corresponding 1-bromo-4ethynylbenzene derivatives 4 …
Number of citations: 3 pdfs.semanticscholar.org
S Hou, BZ Dlugogorski, JC Mackie… - International …, 2017 - inderscienceonline.com
… We also found 1-bromo-4-ethynylbenzene over a narrower temperature window of 625–675C. We did not quantitate the yield of the two halogenated ethynylbenzenes due to lack of …
Number of citations: 4 www.inderscienceonline.com
BK Saha, A Nangia - Crystal growth & design, 2007 - ACS Publications
… Crystal structures of 1,4-dichlorobenzene, 1,4-dibromobenzene, 1-bromo-4-ethynylbenzene, and 1,4-diethynylbenzene are similar. The halogens interact via the type II L-shaped …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
JA Kellar, JC Lin, JH Kim, NL Yoder… - The Journal of …, 2009 - ACS Publications
… In this study, 1-bromo-4-ethynylbenzene was synthesized and reacted with a hydrogen-… Overall, these results illustrate that the terminal carbon atoms in 1-bromo-4-ethynylbenzene …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
J Zhou, LL Cao, LL Liu, DW Stephan - Dalton Transactions, 2017 - pubs.rsc.org
… The frustrated Lewis pair (FLP) derived from the trityl cation and (o-tolyl) 3 P effects the activation of 1,4-cyclohexadiene and 1-bromo-4-ethynylbenzene and heterolytically cleaves the S…
Number of citations: 28 0-pubs-rsc-org.brum.beds.ac.uk
Y Sun, HS Chan, Z Xie - Organometallics, 2006 - ACS Publications
… In contrast, the reaction of 1 with the electron-deficient alkynes 1-chloro-4-ethynylbenzene and 1-bromo-4-ethynylbenzene afforded only the enamine complexes [η 5 :σ-Me 2 C(C 5 H 4 )…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
M Pytlarczyk, P Kula - 6th European Young Engineers Conference, 2017 - researchgate.net
… N-Buthyllithium is too strong base for deprotonation of-C≡ CH in vicinity of bromoaryl group of 1-bromo-4-ethynylbenzene but for 1-chloro-4-ethynylbenzene this base gives excellent …
Number of citations: 2 www.researchgate.net
JMA Robinson, BM Kariuki, KDM Harris… - Journal of the Chemical …, 1998 - pubs.rsc.org
… The crystal structure of 1-bromo-4-ethynylbenzene 1 (Fig. 1a) has been determined from … , Weiss et al. reported13 the structure of 1-bromo-4-ethynylbenzene 1 at 125 K. The structure is …
Number of citations: 47 0-pubs-rsc-org.brum.beds.ac.uk
YH Choi, H Park, S Lee, HD Jeong - ACS omega, 2020 - ACS Publications
… In the 1 H NMR spectrum of the 1-bromo-4-ethynylbenzene (… Compared with 1-bromo-4-ethynylbenzene, the spectrum of 4… by 1-octene and 1-bromo-4-ethynylbenzene via the Si–C …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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